molecular formula C10H15ClFN B3009111 4-Tert-butyl-2-fluoroaniline;hydrochloride CAS No. 2580207-08-3

4-Tert-butyl-2-fluoroaniline;hydrochloride

Cat. No.: B3009111
CAS No.: 2580207-08-3
M. Wt: 203.69
InChI Key: AWTUPPCFLVGWOR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-fluoroaniline;hydrochloride is a chemical compound with the molecular formula C10H14FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a fluorine atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-fluoroaniline;hydrochloride typically involves the reaction of 4-tert-butylaniline with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent to facilitate the substitution of the hydrogen atom with a fluorine atom. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-fluoroaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

4-Tert-butyl-2-fluoroaniline;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-fluoroaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-fluoroaniline;hydrochloride is unique due to the presence of both the tert-butyl group and the fluorine atom, which confer specific chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

4-tert-butyl-2-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUPPCFLVGWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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